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molecular formula C11H12O2 B2695552 3-Phenyldihydro-2H-pyran-4(3H)-one CAS No. 907997-17-5

3-Phenyldihydro-2H-pyran-4(3H)-one

Cat. No. B2695552
M. Wt: 176.215
InChI Key: MDQJKNSUIDXBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486952B2

Procedure details

To a stirred mixture of phenylboronic acid (16.81 g, 138 mmol), trans-2-Aminocyclohexanol hydrochloride (1.393 g, 9.19 mmol), and Nickel(II) chloride hexahydrate (1.092 g, 4.59 mmol) in THF (92 mL) at 0° C. was added Sodium bis(trimethylsilyl)amide (1.0 M in THF) (184 mL, 184 mmol) dropwise over 10 min. When the addition was complete, the reaction mixture was sparged with N2 for 15 min. To the reaction mixture at 0° C. was then added 2-Propanol (375 mL)(previously sparged with N2). The resulting mixture was allowed to come to RT at which time 3-iodo-4,4-dimethoxytetrahydro-2H-pyran (Intermediate I(1)) (25 g, 92 mmol) was added dropwise over 5 min. The reaction mixture was then brought to 60° C. and stirred overnight. The reaction mixture was then cooled to 0° C. and quenched by the careful addition of aqu. 1 N HCl until acidic. The resulting mixture was extracted with EtOAc (3×150 mL). The combined organic extracts were washed with Brine (100 mL), dried over MgSO4, filtered and concentrated in vacuo. Purification by flash chromatography (Silica, EtOAc/Hexanes) gave 3-phenyldihydro-2H-pyran-4(3H)-one (8.37 g, 47.5 mmol, 51.7% yield) as a slightly orange oil. 1H NMR (500 MHz, CDCl3) δ ppm 7.32-7.39 (2H, m), 7.26-7.31 (1H, m), 7.21-7.26 (2H, m), 4.17-4.31 (2H, m), 3.91-4.05 (2H, m), 3.78 (1H, dd, J=8.55, 6.10 Hz), 2.61-2.74 (1H, m), 2.51-2.61 (1H, m).
Quantity
16.81 g
Type
reactant
Reaction Step One
Quantity
1.393 g
Type
reactant
Reaction Step One
Name
Quantity
92 mL
Type
solvent
Reaction Step One
Name
Nickel(II) chloride hexahydrate
Quantity
1.092 g
Type
catalyst
Reaction Step One
Quantity
184 mL
Type
reactant
Reaction Step Two
Name
3-iodo-4,4-dimethoxytetrahydro-2H-pyran
Quantity
25 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.N[C@@H]1CCCC[C@H]1O.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].I[CH:30]1[C:35](OC)([O:36]C)[CH2:34][CH2:33][O:32][CH2:31]1>C1COCC1.O.O.O.O.O.O.[Ni](Cl)Cl>[C:1]1([CH:30]2[C:35](=[O:36])[CH2:34][CH2:33][O:32][CH2:31]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4,7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
16.81 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
1.393 g
Type
reactant
Smiles
Cl.N[C@H]1[C@@H](CCCC1)O
Name
Quantity
92 mL
Type
solvent
Smiles
C1CCOC1
Name
Nickel(II) chloride hexahydrate
Quantity
1.092 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Ni](Cl)Cl
Step Two
Name
Quantity
184 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Step Three
Name
3-iodo-4,4-dimethoxytetrahydro-2H-pyran
Quantity
25 g
Type
reactant
Smiles
IC1COCCC1(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
the reaction mixture was sparged with N2 for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
added 2-Propanol (375 mL)(previously sparged with N2)
ADDITION
Type
ADDITION
Details
was added dropwise over 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
was then brought to 60° C.
CUSTOM
Type
CUSTOM
Details
quenched by the careful addition of aqu
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc (3×150 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with Brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (Silica, EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1COCCC1=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 47.5 mmol
AMOUNT: MASS 8.37 g
YIELD: PERCENTYIELD 51.7%
YIELD: CALCULATEDPERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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